

Bioanalytical Method Validation for Canagliflozin using Canagliflozin-D6 as an Internal Standard

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Application Note and Protocol

This document provides a comprehensive guide for the validation of a bioanalytical method for the quantification of Canagliflozin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Canagliflozin-D6** is employed as the internal standard (IS) to ensure accuracy and precision. The protocols and validation parameters outlined herein are based on established scientific practices and are in accordance with the principles of the FDA and ICH guidelines for bioanalytical method validation.[1][2][3][4]

Introduction

Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as **Canagliflozin-D6**, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variability in sample preparation and matrix effects.

This application note details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of the validation parameters.

Experimental Workflow



The overall workflow for the bioanalytical method is depicted in the following diagram.



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Bioanalytical method workflow from sample preparation to data analysis.

Materials and Reagents

- Canagliflozin reference standard
- Canagliflozin-D6 internal standard[5][6]
- Human plasma (with anticoagulant, e.g., K2-EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (ultrapure)
- Tertiary butyl methyl ether (TBME) (HPLC grade)

Instrumentation and Conditions Liquid Chromatography



| Parameter | Condition |
|--------------------|--|
| LC System | Waters Acquity UPLC or equivalent |
| Column | Zorbax XDB phenyl (75 x 4.6 mm, 3.5 μm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in Water or 5mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient/Isocratic | Isocratic or Gradient (e.g., 80:20 v/v Methanol:Acetate Buffer) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 10 μL |
| Column Temperature | 30 - 40 °C |
| Autosampler Temp. | 4 °C |

Mass Spectrometry

| Parameter | Condition |
|-------------------|--|
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Ion Spray Voltage | ~5500 V |
| Temperature | ~500 °C |
| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions



| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | |
|------------------|---------------------|-------------------|--|
| Canagliflozin | 445.1 | 191.1 / 267.1 | |
| Canagliflozin-D6 | 451.2 | 191.1 / 273.1 | |

Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. The molecular weight of Canagliflozin is approximately 444.5 g/mol , and Canagliflozin-D6 is approximately 450.6 g/mol .[5][7]

Experimental ProtocolsPreparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Canagliflozin and Canagliflozin D6 in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Canagliflozin stock solution with a
 methanol/water mixture (e.g., 50:50 v/v) to create working solutions for calibration standards
 and quality control samples.
- Internal Standard Working Solution: Dilute the **Canagliflozin-D6** stock solution with the same diluent to a suitable concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control (QC) Samples

- Spike appropriate volumes of the Canagliflozin working solutions into blank human plasma to prepare calibration standards at concentrations ranging from, for example, 10 to 7500 ng/mL.
- Prepare QC samples in blank human plasma at a minimum of three concentration levels:
 Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation

Two common extraction methods are presented below.



5.3.1. Protein Precipitation (PP)

- To 100 μL of plasma sample (blank, calibration standard, QC, or unknown), add 20 μL of the
 Canagliflozin-D6 working solution and vortex briefly.
- Add 300 μL of acetonitrile, vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at approximately 40 °C.
- Reconstitute the residue in 100 μ L of the mobile phase, vortex, and inject into the LC-MS/MS system.

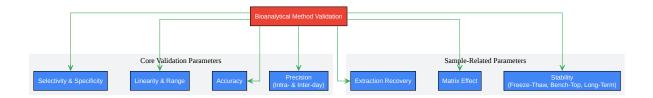
5.3.2. Liquid-Liquid Extraction (LLE)

- To 100 μL of plasma sample, add 20 μL of the Canagliflozin-D6 working solution and vortex.
- Add 1 mL of tertiary butyl methyl ether (TBME), vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in 100 μL of the mobile phase for analysis.

Bioanalytical Method Validation

The method should be validated according to the principles outlined in the FDA and ICH M10 guidelines.[1][2][4] The key validation parameters are summarized below.





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Key parameters for bioanalytical method validation.

Summary of Validation Results

The following tables summarize typical acceptance criteria and representative data for the bioanalytical method validation of Canagliflozin.

Table 2: Linearity and Range

| Parameter | Acceptance Criteria | Representative Result |
|------------------------------|--------------------------------|-----------------------|
| Calibration Range | - | 10 - 7505 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.997 |
| Calibration Curve Model | Linear, weighted (1/x or 1/x²) | y = mx + c |

Table 3: Accuracy and Precision



| QC Level | Concentr ation (ng/mL) | Acceptan ce Criteria (% Bias and % RSD) | Represen tative Intra-day Accuracy (% Bias) | Represen tative Intra-day Precision (% RSD) | Represen tative Inter-day Accuracy (% Bias) | Represen tative Inter-day Precision (% RSD) |
|----------|------------------------------|---|---|---|---|---|
| LLOQ | 10 | ± 20% | -2.5 | 4.8 | -1.9 | 5.2 |
| LQC | 30 | ± 15% | 3.1 | 3.5 | 2.8 | 4.1 |
| MQC | 200 | ± 15% | -1.8 | 2.1 | -2.3 | 2.9 |
| HQC | 800 | ± 15% | 1.5 | 1.9 | 1.2 | 2.5 |

Table 4: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Representative Mean Extraction Recovery (%) | Representative Matrix Effect (%) |
|----------|-----------------------|---|-------------------------------------|
| LQC | 30 | 78.5 | 98.2 |
| MQC | 200 | 80.1 | 101.5 |
| HQC | 800 | 79.8 | 99.7 |

Table 5: Stability

| Stability Condition | Duration | Acceptance Criteria (% Deviation) | Representative Stability (% Deviation) |
|---------------------|-----------------------|---|--|
| Bench-Top | 6 hours at room temp. | ± 15% | < 5% |
| Freeze-Thaw | 3 cycles | ± 15% | < 8% |
| Long-Term | 30 days at -80 °C | ± 15% | < 10% |



Conclusion

The described LC-MS/MS method for the quantification of Canagliflozin in human plasma using **Canagliflozin-D6** as an internal standard is sensitive, specific, accurate, and precise. The method has been validated over a suitable concentration range and has demonstrated acceptable stability, recovery, and minimal matrix effects. This robust and reliable method is well-suited for the analysis of clinical and non-clinical samples to support pharmacokinetic and other drug development studies of Canagliflozin.

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